molecular formula C7H13NO3 B2745786 N-methoxy-N-methyl-4-oxopentanamide CAS No. 193805-82-2

N-methoxy-N-methyl-4-oxopentanamide

Cat. No. B2745786
M. Wt: 159.185
InChI Key: XOHQJZCCBJVTED-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-4-oxopentanamide” is a chemical compound with the CAS Number: 193805-82-2 . It has a molecular weight of 159.19 and its IUPAC name is N-methoxy-N-methyl-4-oxopentanamide . It is usually in liquid form .


Molecular Structure Analysis

The InChI code for “N-methoxy-N-methyl-4-oxopentanamide” is 1S/C7H13NO3/c1-6(9)4-5-7(10)8(2)11-3/h4-5H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-methoxy-N-methyl-4-oxopentanamide” is a liquid at room temperature . It has a molecular weight of 159.19 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • N-methoxy-N-methyl-4-oxopentanamide derivatives have been synthesized and studied for various pharmaceutical applications. For instance, a study detailed the synthesis of 3-Acetoxy-1, 4-dibenzyl-3-(3-methoxy-1-methyl-enepropyl)piperazine-2, 5-dione, which is relevant in the context of developing new pharmaceutical compounds (Hoare & Yates, 1982).

Anticancer Research

  • Research has also delved into the properties of compounds similar to N-methoxy-N-methyl-4-oxopentanamide for their potential use in cancer treatment. One study focused on TZT-1027, a cytotoxic dolastatin 10 derivative, which inhibits microtubule assembly and shows promise in the treatment of solid tumors (de Jonge et al., 2005).

Analytical and Medicinal Chemistry

  • In the field of analytical and medicinal chemistry, derivatives of N-methoxy-N-methyl-4-oxopentanamide have been characterized. One study provided analytical characterization of N,N-diallyltryptamines, including derivatives similar to N-methoxy-N-methyl-4-oxopentanamide, highlighting their relevance in both clinical and non-clinical research areas (Brandt et al., 2017).

Environmental Science

  • The compound's derivatives have applications in environmental science as well. A study measured the rate constant of the reaction of a similar compound, 3-methoxy-3-methyl-1-butanol, with OH radicals, providing insight into its environmental degradation process (Aschmann, Arey, & Atkinson, 2011).

Photodynamic Therapy in Cancer Treatment

  • Research on derivatives of N-methoxy-N-methyl-4-oxopentanamide has extended to photodynamic therapy for cancer treatment. A study synthesized and characterized new zinc phthalocyanines substituted with derivatives, highlighting their potential in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Research

  • In antibacterial research, studies have investigated the effects of derivatives of N-methoxy-N-methyl-4-oxopentanamide on Staphylococcus aureus, exploring their potential as antibacterial agents (Swarupa, Chaudhury, & Sarma, 2017).

Molecular Structure Studies

  • The molecular structure of derivatives has been a focus of research, with studies performing ab initio investigations to understand their structural properties (Carballeira, Fernández, & Ríos, 1990).

Safety And Hazards

The safety information for “N-methoxy-N-methyl-4-oxopentanamide” includes a variety of precautionary statements. For example, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the compound in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

N-methoxy-N-methyl-4-oxopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(9)4-5-7(10)8(2)11-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHQJZCCBJVTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-4-oxopentanamide

Synthesis routes and methods

Procedure details

To a stirred solution of levulinic acid (30 g, 0.258 mol) in 850 mL CHCl3 at 0° C. was added triethylamine (43.2 mL, 0.310 mol), followed by isobutyl chloroformate (37 mL, 0.284 mol) over 15 minutes. After 30 minutes, triethylamine (57.6 mL, 0.413 mol) was added, followed by N,O-dimethylhydroxylamine hydrochloride (37.8 g, 0.387 mol) in 5 portions over 5 minutes. Vigorous bubbling ensued, and the mixture was allowed to warm to RT and stir for 1 h. The mixture was reduced to a moist solid by rotary evaporation under reduced pressure, slurried in 500 mL EtOAc, washed with 10% K2CO3, brine, and dried over Na2SO4. Evaporative removal of the solvent gave 4-1 as a yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
43.2 mL
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
57.6 mL
Type
reactant
Reaction Step Three
Quantity
37.8 g
Type
reactant
Reaction Step Four
Name

Citations

For This Compound
2
Citations
M Zhao, W Li, X Li, K Ren, X Tao, X Xie… - The Journal of …, 2014 - ACS Publications
A series of γ-hydroxy amides were synthesized with high enantioselectivities (up to 99%) using asymmetric hydrogenation of the corresponding γ-ketoamides in the presence of Ru-Xyl-…
Number of citations: 15 pubs.acs.org
T Budragchaa, A Roller, M Widhalm - Synthesis, 2012 - thieme-connect.com
A rational strategy for accessing tetrahydroxy compounds in predictable stereoselective fashion from di-O-benzyl protected tartrate is presented. Up to four different aromatic, aliphatic, …
Number of citations: 6 www.thieme-connect.com

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